N,N-diethyl-1-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-1-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, a carboxamide group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of N,N-diethylpiperidine with 4-methoxybenzyl chloride under basic conditions to form the intermediate N,N-diethyl-1-[(4-methoxyphenyl)methyl]piperidine. This intermediate is then reacted with a carboxylating agent, such as phosgene or carbon dioxide, to form the final carboxamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of N,N-diethyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-carboxamide.
Reduction: Formation of N,N-diethyl-1-[(4-methoxyphenyl)methyl]piperidine-3-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-diethyl-1-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-1-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-methyl-1-piperazinecarboxamide: Similar structure but with a piperazine ring instead of a piperidine ring.
N,N-diethyl-1-methylpiperidine-4-carboxamide: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
N,N-diethyl-1-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide is unique due to the presence of the methoxyphenyl group, which can impart specific chemical and biological properties. This structural feature may enhance its interactions with certain molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
N,N-diethyl-1-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-4-20(5-2)18(21)16-7-6-12-19(14-16)13-15-8-10-17(22-3)11-9-15/h8-11,16H,4-7,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZDGCWLNXOVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.